molecular formula C22H18ClN3O2S2 B2484307 N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291839-25-2

N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2484307
CAS RN: 1291839-25-2
M. Wt: 455.98
InChI Key: FANPXQFJAIDHOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thieno[3,2-d]pyrimidin-2-yl core, a sulfanyl group, and a N-(3-chlorophenyl)-N-methylacetamide moiety . The exact structure could not be retrieved from the search results.


Chemical Reactions Analysis

The chemical reactions involving this compound are not clear from the available information. It’s likely that it participates in reactions typical of compounds with similar functional groups .

Scientific Research Applications

Spectroscopic Characterization and Molecular Dynamics

Research has employed vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, alongside density functional theory (DFT) calculations to characterize molecules structurally similar to the one . These studies provide insights into the molecule's vibrational signatures, geometric equilibrium, inter and intra-molecular hydrogen bond dynamics, and harmonic vibrational wavenumbers. Such detailed spectroscopic characterization aids in understanding the stereo-electronic interactions that confer stability to these molecules, which is crucial for their potential pharmaceutical applications (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure Analysis

The analysis of crystal structures of compounds related to N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has revealed insights into their molecular conformation. Studies demonstrate how these molecules exhibit folded conformations about specific atomic groups, stabilized by intramolecular hydrogen bonds. Such structural elucidation is fundamental in the design and synthesis of new compounds with desired biological activities (Subasri et al., 2016).

Antitumor Activity

Several derivatives of the mentioned compound have been synthesized and evaluated for their antitumor activities. These studies focus on the synthesis of novel derivatives and their evaluation against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. The findings suggest that certain derivatives exhibit potent anticancer activity, comparable to known chemotherapy agents, highlighting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Synthesis of Novel Compounds

Research has also been directed towards the synthesis of new compounds using N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide as a precursor. These efforts aim to explore the compound's utility in generating a diverse array of heterocyclic compounds with potential pharmacological properties. The ability to synthesize and characterize such novel compounds is crucial for the expansion of drug discovery and development efforts (Zaki, Radwan, & El-Dean, 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that its lipophilicity allows it to diffuse easily into cells .

properties

IUPAC Name

N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-14-6-3-4-9-18(14)26-21(28)20-17(10-11-29-20)24-22(26)30-13-19(27)25(2)16-8-5-7-15(23)12-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANPXQFJAIDHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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